2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride
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Overview
Description
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring fused with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride typically involves the chlorination of a precursor compound. One method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C, followed by vacuum distillation to obtain the desired product . Another method includes reacting a compound of formula (II) with a chlorinating agent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient recycling of organic solvents and gas chlorination hydrogen to minimize waste and improve yield . The reaction conditions are optimized to ensure high purity and yield, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Research: It is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Benzothiazoles: These compounds, such as benzothiazole itself, have a similar sulfur-nitrogen heterocyclic structure and are used in various pharmaceutical applications.
Uniqueness
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is unique due to its fused cycloheptane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c10-6-9-11-7-4-2-1-3-5-8(7)12-9;/h1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQNHPLPJHAWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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